molecular formula C16H23N3O3S2 B2487121 1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 2310041-17-7

1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2487121
CAS No.: 2310041-17-7
M. Wt: 369.5
InChI Key: STUHLOKEBGPKKQ-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide is a synthetic small molecule featuring a pyrazole core linked to a tetrahydropyran-thiophene moiety via a sulfonamide bridge. This specific molecular architecture combines two privileged structures in medicinal chemistry: the 1,3,5-trimethyl-1H-pyrazole-sulfonamide, known for its potential in enzyme inhibition, and the 4-(thiophen-3-yl)oxane group, which can enhance membrane permeability and contribute to unique target engagement. Pyrazole-sulfonamide hybrids are an important class of compounds in pharmacological research, with documented investigations into their antiproliferative properties . Furthermore, related sulfonamide-bearing heterocycles are actively explored as multitarget inhibitors for complex diseases, showing promise in modulating the activity of enzymes like carbonic anhydrases (CA I and CA II) and cholinesterases (AChE and BChE), which are relevant targets for conditions such as glaucoma and Alzheimer's disease . The incorporation of the thiophene heterocycle, a common feature in bioactive molecules, further augments the compound's research value by potentially influencing its electronic properties and interaction with biological targets. This compound is provided as a high-grade material to support advanced hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies in drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S2/c1-12-15(13(2)19(3)18-12)24(20,21)17-11-16(5-7-22-8-6-16)14-4-9-23-10-14/h4,9-10,17H,5-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUHLOKEBGPKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide exhibit significant antibacterial properties. A study evaluating thiazole derivatives reported that this compound demonstrated potent activity against multidrug-resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.

Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. A comparative study showed that at concentrations above 10 µM, the compound significantly reduced cell viability in cancer cells. This suggests its potential as a lead compound for developing new anticancer agents.

Anti-inflammatory Properties

The sulfonamide group in this compound has been linked to anti-inflammatory effects. Preliminary studies indicate that derivatives of this class can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A recent evaluation of several thiazole derivatives, including the target compound, showed significant activity against MRSA strains. The study reported MIC values indicating that the compound was effective at lower concentrations compared to standard treatments, suggesting its potential as a novel antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a laboratory setting, the cytotoxic effects of this compound were tested against various cancer cell lines. The results indicated a remarkable reduction in cell viability at concentrations exceeding 10 µM, positioning it as a promising candidate for further development in oncology.

Data Tables

Application Area Activity Reference
AntibacterialEffective against MRSA (MIC < linezolid)
AnticancerReduced cell viability in cancer lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions may modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

  • The sulfonamide group links to a thiophene-oxan moiety, contributing to π-π stacking and moderate solubility .
  • Compound 32 () : 4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide replaces the thiophene-oxan group with a methylthiazolyl-benzene moiety. The thiazole ring introduces nitrogen-based polarity, likely improving water solubility compared to the target compound. This derivative was synthesized in 68% yield via sulfonylation in pyridine, suggesting efficient reactivity of the pyrazole amine .
  • Compound 1006994-26-8 () : 1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide features a difluoromethyl group (enhancing metabolic stability) and a nitro-pyrazole substituent, which may increase electrophilicity and reactivity. The extended propyl linker could improve membrane permeability relative to the target compound .

Heterocyclic Modifications

  • Coumarin-Tetrazole Derivatives () : Compounds such as 4i and 4j integrate coumarin and tetrazole rings. Coumarin’s fluorescence properties suggest applications in imaging or photodynamic therapy, while the tetrazole group (a bioisostere for carboxylic acids) may enhance binding to metal ions or enzymes. These structures are more hydrophilic than the target compound due to coumarin’s polar lactone ring .
  • This contrasts with the target compound’s lipophilic thiophene-oxan group .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s thiophene-oxan group likely confers higher logP values compared to hydroxylated analogs () but lower than difluoromethyl derivatives ().
  • Bioactivity : Pyrazole-sulfonamides with electron-withdrawing groups (e.g., nitro in ) may exhibit stronger enzyme inhibition (e.g., N-myristoyltransferase in ) due to enhanced electrophilicity. Conversely, coumarin derivatives () might prioritize optical applications over direct antimicrobial activity.
  • Solubility : Hydroxyl groups () and polar heterocycles () improve aqueous solubility, whereas the target compound’s balance of lipophilic/hydrophilic groups suggests intermediate solubility.

Biological Activity

1,3,5-Trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole sulfonamide class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O4SC_{23}H_{27}N_{3}O_{4}S with a molecular weight of 441.5 g/mol. The structure features a pyrazole ring substituted with a thiophene moiety and an oxane group, which contributes to its biological activity.

Antiproliferative Activity

Research has demonstrated that pyrazole sulfonamides, including derivatives like this compound, exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies utilizing the CellTiter-Glo Luminescent cell viability assay have shown that these compounds can inhibit the growth of cancer cells without exhibiting cytotoxicity at certain concentrations .

Table 1: Antiproliferative Activity Data

CompoundCell LineIC50 (µM)Cytotoxicity
This compoundU937XXNon-cytotoxic
DDD85646 (related compound)T. bruceiXXModerate

The mechanism by which pyrazole sulfonamides exert their antiproliferative effects includes inhibition of key enzymes involved in cellular proliferation and survival pathways. For instance, they have been identified as inhibitors of protein glycation and exhibit antibacterial and antifungal properties .

Study on Trypanosoma brucei

A notable study focused on the compound DDD85646, a related pyrazole sulfonamide derivative, which was shown to inhibit Trypanosoma brucei N-myristoyltransferase (TbNMT), a target for treating human African trypanosomiasis (HAT). Modifications to the chemical structure improved blood-brain barrier permeability and overall efficacy in vivo .

Antioxidant Properties

Another aspect of the biological activity of these compounds is their antioxidant properties. Research has indicated that certain derivatives can scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative stress-related diseases .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how are key intermediates purified?

The synthesis involves multi-step reactions:

  • Core formation : The pyrazole-sulfonamide core is synthesized via sulfonylation of 1,3,5-trimethylpyrazole using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling : The thiophene-oxane moiety is introduced via nucleophilic substitution or copper-catalyzed cross-coupling reactions .
  • Purification : Column chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) isolates intermediates, while final product purity is confirmed via HPLC .

Basic: Which spectroscopic methods confirm the compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, oxane methylenes at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]+ calculated for C₁₇H₂₃N₃O₃S₂) .
  • IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

Basic: What chemical transformations are observed under standard conditions?

  • Sulfonamide Hydrolysis : Acidic/basic conditions cleave the S-N bond, yielding sulfonic acids and amines; pH control is critical to avoid degradation .
  • Thiophene Reactivity : Electrophilic substitutions (e.g., bromination at the 2-position) require Lewis acid catalysts like FeBr₃ .
  • Oxidation : Thiophene-to-sulfone conversion using H₂O₂/KMnO₄ occurs under controlled stoichiometry .

Advanced: How can computational tools optimize synthesis and reaction pathways?

  • Quantum Chemistry : Density Functional Theory (DFT) models transition states for sulfonylation and coupling steps, predicting energy barriers .
  • Machine Learning : Algorithms analyze historical reaction data to recommend optimal catalysts (e.g., Cu(I) for azide-alkyne cycloadditions) .
  • Solvent Screening : COSMO-RS simulations identify solvents (e.g., THF/water) that maximize yield by reducing side reactions .

Advanced: How to resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Surface Plasmon Resonance (SPR) and enzymatic inhibition assays cross-validate target binding .
  • Comparative Docking : Molecular docking against pyrazole-sulfonamide analogs (e.g., PubChem CID 123456) identifies conserved binding residues in kinase targets .
  • Kinetic Profiling : Time-resolved assays distinguish true inhibition from assay artifacts (e.g., aggregation-based false positives) .

Advanced: How to address low yields during thiophene-oxane coupling?

  • Reagent Optimization : Replace DCC with EDCI/HOBt to reduce racemization .
  • Microwave Assistance : Enhance reaction rates (e.g., 80°C, 30 min vs. 16 hours conventionally) .
  • In Situ Monitoring : Adjust stoichiometry dynamically using real-time IR spectroscopy to track reactant consumption .

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